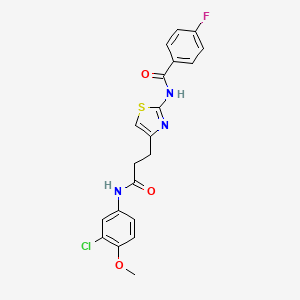

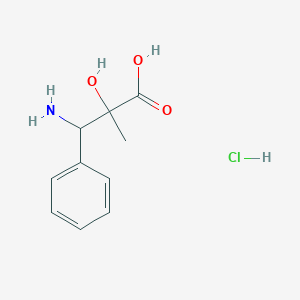

![molecular formula C14H19NO2S B2842876 2-甲氧基-1-(7-苯基-1,4-噻吩并[4,5-d]哌嗪-4-基)乙酮 CAS No. 1797906-60-5](/img/structure/B2842876.png)

2-甲氧基-1-(7-苯基-1,4-噻吩并[4,5-d]哌嗪-4-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds, such as 1,5-benzothiazepines, involves the construction of a seven-membered heteroring from the elements of open chains, and reactions involving ring expansion . The solution phase synthesis of 2,3-dihydro-1,5-benzothiazepines was carried out by heating under reflux of α, β -unsaturated ketones with o -aminothiophenol in dry acidic MeOH in the presence of drops of glacial CH3COOH .Chemical Reactions Analysis

The chemical reactions of similar compounds, such as 1,5-benzothiazepines, have been studied . These reactions proceed successfully at equimolar ratio of reagents under very mild conditions at 18–20°C in methanol, in the absence of a catalyst .科学研究应用

抗氧化性能

- 苯丙烷类化合物,结构类似于2-甲氧基-1-(7-苯基-1,4-噻吩-4-基)乙酮,已发现具有抗氧化性能。例如,菊崎等人(1999 年)对 Pimenta dioica 浆果进行的一项研究确定了抑制亚麻酸自氧化的苯丙烷类化合物 (菊崎等人,1999 年)。

色谱分析

- 该化合物已用于色谱分析。加蒂等人(1990 年)探讨了使用类似化合物作为高效液相色谱(HPLC)中生物学上重要硫醇的荧光标记试剂 (加蒂等人,1990 年)。

有机化学中的合成和应用

- 它在合成各种有机化合物中具有应用。例如,帕拉梅什瓦拉帕等人(2009 年)讨论了噻唑取代香豆素的合成,表明类似化合物在有机合成中的更广泛用途 (帕拉梅什瓦拉帕等人,2009 年)。

- Shruthi 等人(2019 年)描述了一种使用可能涉及 2-甲氧基-1-(7-苯基-1,4-噻吩-4-基)乙酮等化合物的合成新杂环化合物的方法 (Shruthi 等人,2019 年)。

生物修复和环境应用

- Raj 等人(2014 年)的一项研究重点是使用产漆酶的解淀粉芽孢杆菌属生物修复纸浆和造纸厂废水,这可能涉及类似的化合物 (Raj 等人,2014 年)。

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different therapeutic effects .

Biochemical Pathways

Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with various therapeutic effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

属性

IUPAC Name |

2-methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c1-17-11-14(16)15-8-7-13(18-10-9-15)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQZOTNXUVZALQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(SCC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2842795.png)

![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(1-prop-2-ynylpiperidin-2-yl)methanone](/img/structure/B2842796.png)

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2842804.png)

![4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2842805.png)

![(E)-1-ethyl-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2842806.png)

![3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(2-pyridinylsulfanyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2842816.png)